1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves the use of tert-butyl esters and dihydropyridine derivatives. One common method includes the reaction of tert-butyl acetoacetate with appropriate amines under controlled conditions to form the desired dihydropyridine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives .
Scientific Research Applications
1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. The dihydropyridine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but has a benzene ring instead of a dihydropyridine ring.
tert-Butyl esters: Similar in having the tert-butyl group but differ in the ester functional group.
Dihydropyridine derivatives: Compounds with similar dihydropyridine rings but different substituents.
Uniqueness
1-(tert-Butyl) 2-methyl (S)-3,6-dihydropyridine-1,2(2H)-dicarboxylate is unique due to its combination of a dihydropyridine ring with tert-butyl and methyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-3,6-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h5-6,9H,7-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
VFGXZEMSDNAXQZ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=CC[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C(=O)OC |
Origin of Product |
United States |
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